molecular formula C10H2Br2O4 B12871685 2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

Katalognummer: B12871685
Molekulargewicht: 345.93 g/mol
InChI-Schlüssel: KWCDLFBQUBSVRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a fused benzofuran ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione typically involves multi-step organic reactions. One common method includes the bromination of furo2,3-fbenzofuran-4,8-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-dibromofuro2,3-fbenzofuran-4,8-dione .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

2,6-Dibromofuro2,3-fbenzofuran-4,8-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the furobenzofuran core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is unique due to its specific bromination pattern and the presence of the furobenzofuran core.

Eigenschaften

Molekularformel

C10H2Br2O4

Molekulargewicht

345.93 g/mol

IUPAC-Name

2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C10H2Br2O4/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H

InChI-Schlüssel

KWCDLFBQUBSVRK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC2=C1C(=O)C3=C(C2=O)C=C(O3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.